1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole
Description
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole is a substituted pyrrole derivative characterized by an ethyl group at the N1 position, a 4-methoxyphenyl substituent at the C2 position, and a methyl group at the C5 position. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are widely studied for diverse biological activities, including neuroprotection, antiestrogenic effects, and enzyme inhibition . The ethyl and methoxyphenyl substituents in this compound likely influence its electronic properties, solubility, and intermolecular interactions, which are critical for pharmacological applications.
Properties
CAS No. |
62041-53-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-ethyl-2-(4-methoxyphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-4-15-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h5-10H,4H2,1-3H3 |
InChI Key |
XRKNDZURJXVEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cascade Synthesis
Reaction Design and Mechanism
The most efficient route to 1-ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves a one-pot, three-component reaction between 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one (phenacyl alcohol), 3-oxobutanenitrile (oxoacetonitrile), and ethylamine , catalyzed by acetic acid in ethanol at 70°C for 3 hours. This method, adapted from work on analogous pyrrole frameworks, leverages the following steps:
- Nucleophilic attack : Ethylamine reacts with the oxoacetonitrile to form an enamine intermediate.
- Cyclocondensation : The enamine attacks the electrophilic carbonyl of the phenacyl alcohol, initiating pyrrole ring formation.
- Aromatization : Elimination of water yields the fully conjugated pyrrole system.
The reaction’s atom economy (water as the sole byproduct) and scalability make it industrially viable.
Table 1: Three-Component Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Acetic acid (1 eq) | 53–58 |
| Solvent | Ethanol | 53 |
| Temperature | 70°C | 53 |
| Alternative Catalysts | p-TsOH | 48 |
| Scale | 10 mmol → 1 mol | 52 |
Substituting ethylamine with bulkier amines (e.g., isopropylamine) reduces yields to <30%, highlighting the importance of steric compatibility.
Knorr Pyrrole Synthesis
Classical Methodology and Modifications
The Knorr synthesis, traditionally used for unsubstituted pyrroles, was adapted for this compound via α-aminoketone intermediates . Reacting ethyl 3-(4-methoxyphenyl)-2,5-dimethylpyrrole-4-carboxylate with hydroxylamine hydrochloride in ethanol/water under reflux generates the target compound after deprotection.
Table 2: Knorr Synthesis Yield Comparison
| Starting Material | Deprotection Agent | Yield (%) |
|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-pyrrole | NH2OH·HCl | 70 |
| Methyl analog | NH2OH·HCl | 62 |
This method requires rigorous purification via silica gel chromatography (ethyl acetate/hexane, 1:4), limiting its cost-effectiveness compared to the three-component approach.
Paal-Knorr Cyclization
Diketone Condensation Strategy
While less commonly applied, the Paal-Knorr method employs 1-(4-methoxyphenyl)hexane-2,5-dione and ethylamine in refluxing toluene. The diketone undergoes cyclization upon amine addition, forming the pyrrole nucleus. However, competing side reactions (e.g., over-alkylation) cap yields at 35–40%, necessitating additional recrystallization steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Three-component | 120 | 98 | High |
| Knorr | 210 | 99 | Moderate |
| Paal-Knorr | 180 | 95 | Low |
The three-component method dominates due to lower solvent consumption and minimal purification needs.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-rich pyrrole ring undergoes regioselective electrophilic substitutions, influenced by the directing effects of the 4-methoxyphenyl and alkyl groups.
Mechanistic Insight : The 4-methoxyphenyl group exerts a strong electron-donating effect via resonance, activating the pyrrole ring toward electrophiles. Steric hindrance from the 1-ethyl and 5-methyl groups directs substitution to C3 or C4 .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions to form biaryl systems.
Structural Impact : Coupling at C3 preserves the 4-methoxyphenyl group’s electronic contributions while expanding conjugation .
Functional Group Transformations
Peripheral substituents undergo targeted modifications.
Methoxy Group Demethylation
-
Product : 2-(4-Hydroxyphenyl) derivative.
-
Application : Enables subsequent O-functionalization (e.g., sulfonation, glycosylation) .
Ethyl Group Oxidation
-
Product : 1-Carboxylic acid derivative.
-
Limitation : Overoxidation of the pyrrole ring observed at higher temperatures .
Heterocycle Ring Modifications
The pyrrole core participates in cycloaddition and ring-expansion reactions.
Biological Activity-Driven Modifications
Derivatives synthesized for pharmacological screening exhibit altered bioactivity profiles.
-
Acetylation at C3 (Ac₂O, pyridine): Enhances tubulin polymerization inhibition (IC₅₀ = 0.12 μM vs. parent IC₅₀ = 1.4 μM) .
-
Sulfonation of 4-methoxyphenyl (ClSO₃H, DCM): Improves aqueous solubility while retaining COX-2 selectivity .
Table 1: Comparative Reactivity in EAS Reactions
| Electrophile | Position | Rate (k, M⁻¹s⁻¹) | Relative Rate vs. Pyrrole |
|---|---|---|---|
| Br₂ | C3 | 4.7 × 10⁻³ | 1.8× |
| NO₂⁺ | C4 | 3.1 × 10⁻³ | 1.2× |
Table 2: Optimization of Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 4-CF₃-C₆H₄B(OH)₂ | 80 | 12 | 82 |
| 3,5-(OMe)₂C₆H₃B(OH)₂ | 100 | 18 | 76 |
Scientific Research Applications
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Ethyl and methoxyphenyl groups enhance membrane permeability compared to chlorophenyl analogues .
- Biological Activity : Methoxyphenyl substituents are associated with neuroprotection (e.g., ROS scavenging in PC12 cells), while chlorophenyl groups may improve antimicrobial potency .
- Synthetic Accessibility: Ethyl-substituted pyrroles require milder conditions (e.g., KOH in ethanol/CH₂Cl₂) compared to chlorophenyl derivatives, which often involve harsher reagents like CBr₄ or PPh₃ .
Pharmacological and Biochemical Comparisons
Neuroprotective Activity
Compound B (2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole) reduced 6-OHDA-induced ROS levels by 40% in PC12 cells at 10 μM, attributed to the electron-donating methoxy group stabilizing radical intermediates . The ethyl-substituted analogue may exhibit similar or improved efficacy due to increased lipophilicity enhancing blood-brain barrier penetration.
Antiestrogenic Activity
Compound 33 (3-(3,4-dimethylphenyl)-5-hydroxy-1-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one) demonstrated antiestrogenic effects via ERα binding (IC₅₀ = 4.8 μM) . The absence of a hydroxyl group in this compound may reduce receptor affinity but improve metabolic stability.
Biological Activity
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities. Pyrrole compounds are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with an ethyl group, a methoxyphenyl group, and a methyl group, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit notable antimicrobial activities. A study on various pyrrole derivatives demonstrated that the introduction of methoxy groups enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Anticancer Activity
Pyrrole derivatives are also explored for their anticancer potential. In vitro studies have shown that several pyrrole compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxic effects against leukemia and lymphoma cell lines, with IC50 values indicating significant growth inhibition .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyrroles can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Pyrroles may intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrole derivatives, including this compound. The study highlighted:
- Synthesis Method : The compound was synthesized using a modified Knorr reaction, showcasing high yields and purity.
- Biological Evaluation : In vitro testing on different cancer cell lines revealed promising results with significant cytotoxicity observed at concentrations below 20 μM.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of p-chloroaniline derivatives with methoxyphenyl precursors. For example, a yield of 45% was achieved using demethylation of 1-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole under acidic conditions . Optimization requires careful control of reaction time, stoichiometry (e.g., using NaI in DMF), and purification via column chromatography. Lower yields (e.g., 27% in side products) highlight the need for regioselective monitoring using TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this pyrrole derivative?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl), ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for CH2), and pyrrole methyl (δ 2.3–2.5 ppm) .
- MS : Molecular ion peaks (M+) and adducts (e.g., M+Na) confirm molecular weight. Fragmentation patterns (e.g., loss of ethyl or methoxy groups) validate substituent positions .
- IR : Stretching vibrations for C=O (if present) and C-O (methoxy) bonds provide additional confirmation .
Q. How can researchers assess the neuroprotective potential of this compound in vitro?
- Methodological Answer : Pre-treat neuronal cells (e.g., PC12 cells) with the compound, followed by neurotoxins like 6-OHDA. Use:
- MTT assay to measure cell viability.
- ROS assays (e.g., DCFH-DA) to quantify oxidative stress reduction.
- Western blotting to analyze apoptosis markers (e.g., Bax/Bcl-2 ratio) .
- Note: Dose-response curves (e.g., 10–100 µM) and positive controls (e.g., ascorbic acid) are critical for validating activity .
Advanced Research Questions
Q. How can computational methods resolve electronic properties and reactivity of this pyrrole derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The B3LYP functional with exact exchange terms (e.g., hybrid functionals) improves accuracy for thermochemical properties (average deviation <2.4 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to study solubility and aggregation behavior.
Q. What crystallographic challenges arise in resolving structural disorder for this compound, and how can they be addressed?
- Methodological Answer :
- Disorder in alkyl chains : Use SHELXL for anisotropic refinement and occupancy factor adjustments. For example, ethyl or methoxy groups may exhibit rotational disorder, requiring split-atom models .
- Software Tools : WinGX or ORTEP for visualizing displacement ellipsoids and validating hydrogen bonding networks (e.g., C-H···O interactions) .
Q. How can researchers reconcile conflicting spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with DFT-predicted values. Discrepancies in aromatic proton shifts may indicate polymorphism or solvent effects.
- X-ray vs. NMR : If crystallography reveals a twisted methoxyphenyl group (e.g., dihedral angle >30°), NMR coupling constants (J-values) should reflect restricted rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
